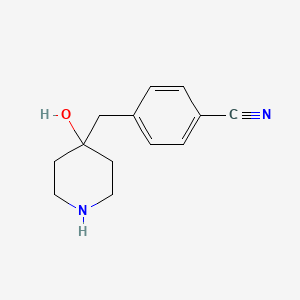
4-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile is a versatile small molecule scaffold used primarily in research and development. It has the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . This compound is known for its applications in medicinal chemistry and as a building block in the synthesis of various chemical entities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile typically involves the reaction of 4-hydroxypiperidine with benzonitrile derivatives. One common method includes the use of hydroxylamine hydrochloride as a reagent, which facilitates the formation of the benzonitrile group . The reaction conditions often involve mild temperatures and the use of solvents like paraxylene to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve the use of green chemistry principles, such as the use of ionic liquids as co-solvents and catalysts. This approach not only simplifies the separation process but also enhances the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically a primary amine.
Substitution: The major product is a substituted benzonitrile.
Applications De Recherche Scientifique
4-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential antitumor activity and as a lead compound in drug discovery.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The compound’s hydroxyl and nitrile groups play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxypiperidine: A simpler analog with similar hydroxyl functionality.
4-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile: A closely related compound with a different substitution pattern.
Uniqueness
4-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile scaffold makes it valuable in the synthesis of a wide range of bioactive molecules .
Propriétés
Formule moléculaire |
C13H16N2O |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
4-[(4-hydroxypiperidin-4-yl)methyl]benzonitrile |
InChI |
InChI=1S/C13H16N2O/c14-10-12-3-1-11(2-4-12)9-13(16)5-7-15-8-6-13/h1-4,15-16H,5-9H2 |
Clé InChI |
STHSCFZUGZOETC-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1(CC2=CC=C(C=C2)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


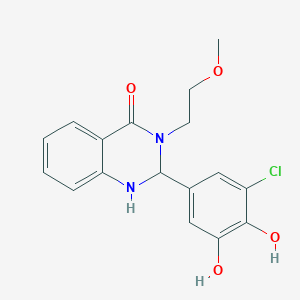
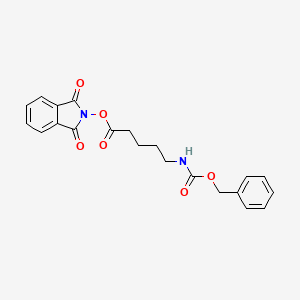
![methyl5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate](/img/structure/B13580948.png)


![tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate](/img/structure/B13580968.png)

![3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13580975.png)

![1-[1-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine](/img/structure/B13580978.png)
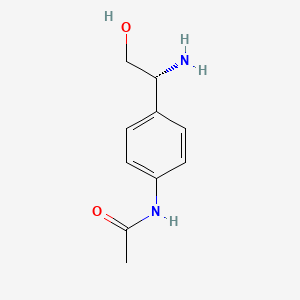
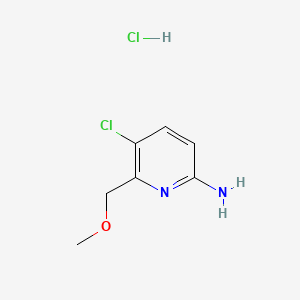

![2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one](/img/structure/B13580994.png)
